

# Mitigating Rusfertide-induced hematocrit fluctuations in study subjects

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## Compound of Interest

Compound Name: *Rusfertide*

Cat. No.: *B8819294*

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## Rusfertide Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on mitigating hematocrit fluctuations in study subjects being treated with **Rusfertide**. The information is derived from clinical trial data and is intended to assist researchers in designing and executing studies involving this investigational hepcidin mimetic.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of **Rusfertide** and how does it impact hematocrit?

A1: **Rusfertide** is a first-in-class peptide mimetic of hepcidin, the master regulator of iron homeostasis.[1][2][3] In polycythemia vera (PV), hepcidin levels are low, leading to increased iron availability for red blood cell production (erythropoiesis) and consequently, elevated hematocrit levels.[1][4] **Rusfertide** mimics the action of hepcidin by binding to the iron exporter ferroportin, causing its internalization and degradation. This restricts iron availability for erythropoiesis in the bone marrow, leading to a decrease in red blood cell production and control of hematocrit levels.

Q2: How is **Rusfertide** administered and dosed to control hematocrit?

A2: **Rusfertide** is administered as a weekly subcutaneous injection. Clinical trials have employed an individualized dose titration strategy to achieve and maintain hematocrit control below 45%. Initial dosing in some studies started at 20 mg or 40 mg, with adjustments made based on the patient's hematocrit levels. The average clinically effective dose after titration is approximately 40 mg weekly, though this can vary based on individual patient characteristics such as body weight.

Q3: What is the expected timeframe to achieve hematocrit control with **Rusfertide**?

A3: Studies have shown that **Rusfertide** can achieve a rapid decrease in hematocrit to below 45% without the need for phlebotomy. For instance, in one study with an induction therapy of 40 mg twice weekly, the mean time to reach a hematocrit of less than 45% was 4.79 weeks.

Q4: Can **Rusfertide** be used in conjunction with other cytoreductive therapies?

A4: Yes, **Rusfertide** has been studied as an add-on therapy to standard-of-care treatments, including cytoreductive therapies like hydroxyurea, interferon, and ruxolitinib, in patients who still require phlebotomies. The REVIVE and VERIFY trials included patients on concurrent cytoreductive therapies. The average effective dose of **Rusfertide** was found to be generally consistent whether administered with therapeutic phlebotomy alone or with concomitant cytoreductive therapy.

Q5: What are the most common adverse events associated with **Rusfertide**?

A5: The most frequently reported adverse events are grade 1-2 injection site reactions, including erythema, induration, and pruritus, which tend to improve over time. These reactions were the most common adverse events noted in clinical trials.

Q6: How does **Rusfertide** affect iron levels and symptoms of iron deficiency?

A6: By regulating iron availability, **Rusfertide** can help normalize iron metabolism. In patients with PV who often suffer from symptomatic iron deficiency due to repeated phlebotomies, **Rusfertide** treatment has been associated with the normalization of serum ferritin and mean corpuscular volume (MCV) values. This can lead to an improvement in iron deficiency-related symptoms.

## Troubleshooting Guide

Issue: Hematocrit levels are not decreasing as expected.

- **Verify Dosing and Administration:** Ensure the correct dose is being administered subcutaneously at the prescribed frequency (typically weekly).
- **Review Dose Titration Protocol:** The dose of **Rusfertide** should be individually titrated to achieve a hematocrit level below 45%. If the target is not met, a dose increase may be necessary as per the study protocol. In the REVIVE trial, doses were adjusted from 10 to 120 mg.
- **Assess Patient Adherence:** Confirm that the study subject is adhering to the treatment schedule.
- **Consider Individual Variability:** Patients may respond differently to the same dose. Smaller patients may require a lower average weekly dose.

Issue: Hematocrit levels have dropped below the target range.

- **Follow Dose Adjustment Protocol:** If hematocrit falls below the desired range, the **Rusfertide** dose may need to be reduced or the dosing interval adjusted according to the study's protocol. The goal is to maintain a stable hematocrit below 45%.

Issue: The study subject is experiencing significant injection site reactions.

- **Standard Injection Site Management:** Advise on standard practices for subcutaneous injections, such as rotating injection sites.
- **Symptomatic Relief:** Mild reactions can often be managed with local symptomatic treatment.
- **Monitor Severity:** While most reactions are mild to moderate, any severe or persistent reactions should be documented and managed according to the clinical protocol.

## Data from Clinical Trials

Table 1: Efficacy of **Rusfertide** in the VERIFY Phase 3 Trial

Endpoint	Rusfertide Arm	Placebo Arm	P-value
Clinical Responders (Weeks 20-32)	77%	33%	<.0001
Mean Phlebotomies (Weeks 0-32)	0.5	1.8	<.0001

Data from the VERIFY Phase 3 Trial as reported in March 2025.

Table 2: Hematocrit and Phlebotomy Data from the REVIVE Phase 2 Trial (Part 1)

Parameter	Before Rusfertide (28 weeks)	During Rusfertide Treatment (28 weeks)
Average Maximum Hematocrit	50.0%	44.5%
Estimated Average Phlebotomies per Year	8.7	0.6

Data from Part 1 of the REVIVE Phase 2 Trial.

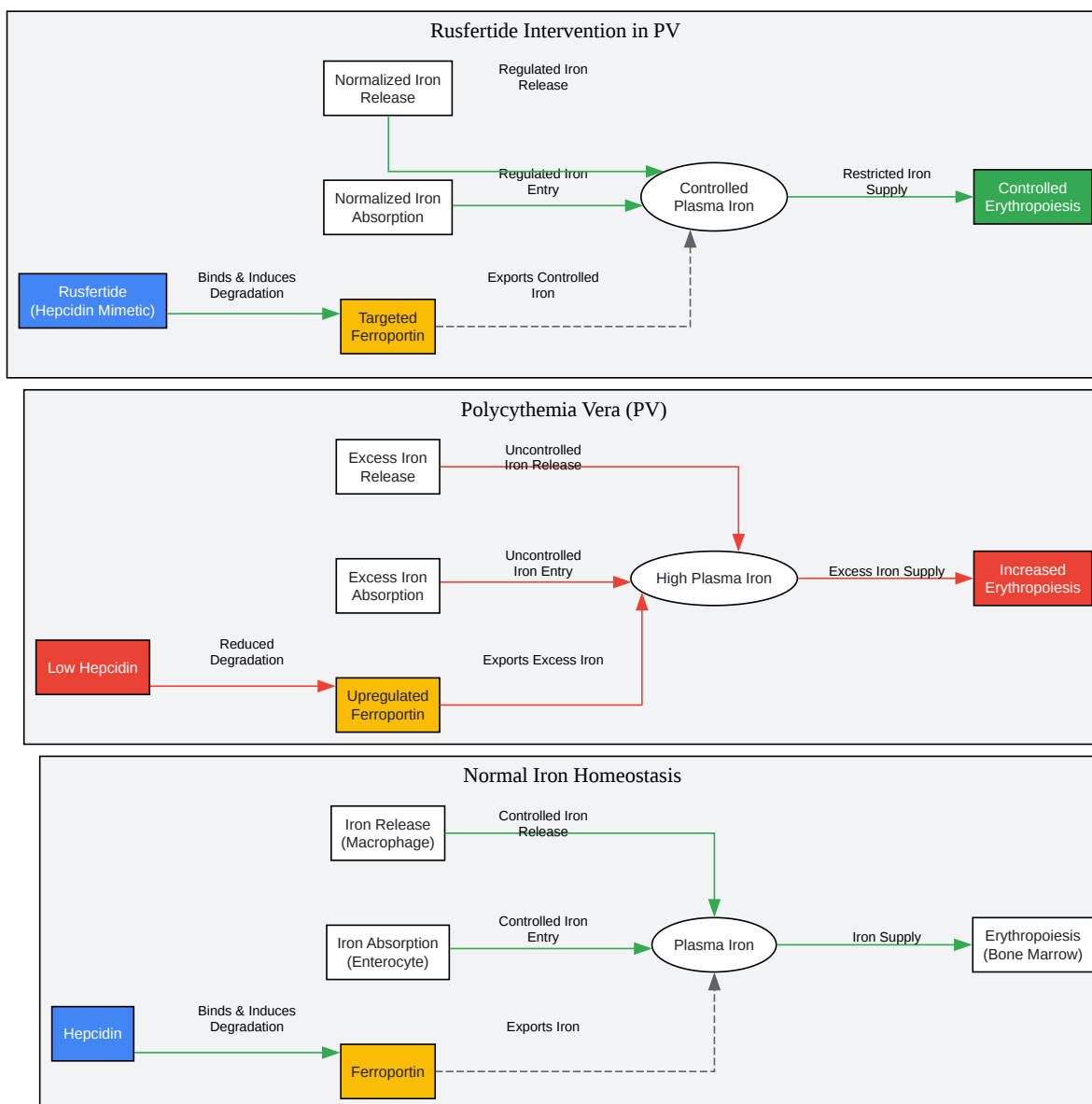
## Experimental Protocols

Protocol: Dose Titration for Hematocrit Control (Based on REVIVE Trial)

- Initiation: Begin **Rusfertide** at a starting dose (e.g., 20 mg) administered subcutaneously once weekly.
- Monitoring: Monitor hematocrit levels regularly (e.g., every 4 weeks).
- Dose Adjustment:
  - If hematocrit remains above 45%, titrate the **Rusfertide** dose upwards in increments as defined by the protocol.
  - If hematocrit falls below the target range or if adverse events occur, consider a dose reduction.

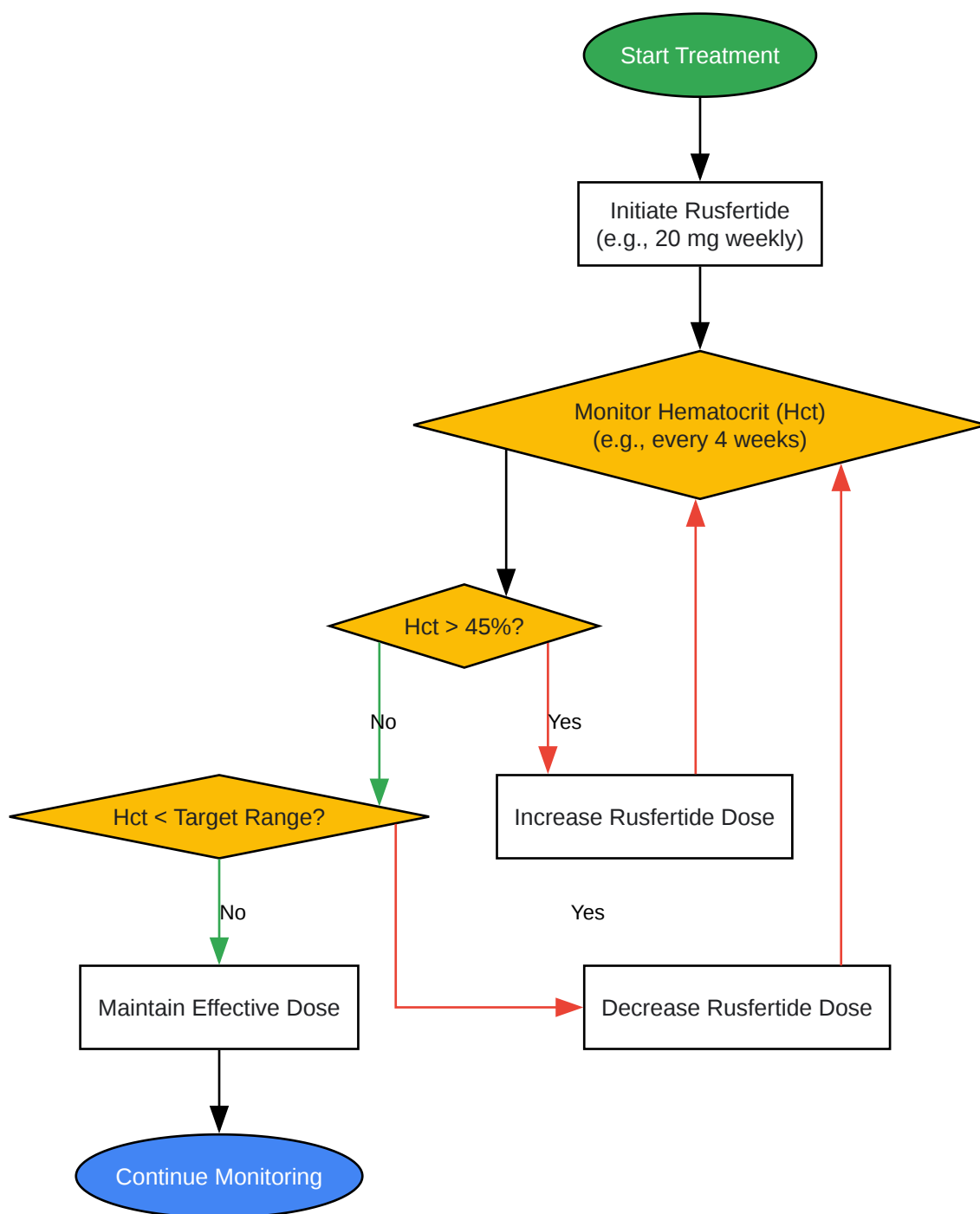
- Maintenance: Once the hematocrit is consistently maintained below 45%, continue with the effective dose. The median dose in one study was 40 mg per week.

## Visualizations



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Caption: **Rusfertide's** mechanism of action in controlling erythropoiesis.



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Caption: Workflow for **Rusfertide** dose titration to manage hematocrit.

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